methyl (E)-4-bromo-3-methylbut-2-enoate
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Overview
Description
Methyl (E)-4-bromo-3-methylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-4-bromo-3-methylbut-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbut-2-enoate. This reaction typically uses bromine (Br₂) in the presence of a solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-bromo-3-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or amine (NH₂) groups.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Addition: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a solvent like chloroform (CHCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of methyl 4-hydroxy-3-methylbut-2-enoate or methyl 4-amino-3-methylbut-2-enoate.
Addition: Formation of methyl 4-bromo-3-methylbutanoate.
Oxidation: Formation of methyl 4-bromo-3-methylbutanoic acid.
Scientific Research Applications
Methyl (E)-4-bromo-3-methylbut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl (E)-4-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom and the ester moiety play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-methylbutanoate
- Methyl 4-chloro-3-methylbut-2-enoate
- Methyl 4-hydroxy-3-methylbut-2-enoate
Uniqueness
Methyl (E)-4-bromo-3-methylbut-2-enoate is unique due to the presence of both a bromine atom and a double bond in the but-2-enoate moiety This combination imparts distinct reactivity and properties compared to similar compounds
Biological Activity
Methyl (E)-4-bromo-3-methylbut-2-enoate is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C5H7BrO and is characterized by the presence of a bromine atom, which contributes to its reactivity. The compound exhibits a double bond configuration that influences its stereochemistry and reactivity in biological systems.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
2. Cytotoxic Effects
Research has demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. In vitro studies indicate that the compound can inhibit cell proliferation, particularly in glioma cells, suggesting its potential as an anticancer agent. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays, which measure cell viability and membrane integrity, respectively.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways or disrupt signaling cascades essential for cell survival. Further research is needed to elucidate the precise mechanisms underlying its biological effects.
Synthesis and Reaction Pathways
This compound can be synthesized through various methods, including the Reformatsky reaction, which involves the reaction of bromoesters with aldehydes or ketones in the presence of zinc. This reaction pathway is significant as it allows for the introduction of functional groups that can enhance biological activity.
Synthesis Example:
The synthesis of this compound was achieved by reacting methyl 3-methylbut-2-enoate with zinc and bromoacetaldehyde, yielding high purity and yield percentages suitable for biological testing.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on human glioma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a promising profile for further development as an antimicrobial agent.
Properties
IUPAC Name |
methyl (E)-4-bromo-3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCPEOFGAIHQK-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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